6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one
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Overview
Description
Isothiazolone derivative 1 is a member of the isothiazolinone family, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. These compounds are known for their potent antimicrobial properties, making them valuable in various industrial and consumer applications . Isothiazolone derivatives are widely used as biocides, preservatives, and antimicrobial agents in products such as paints, personal care items, and industrial water treatment systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazolone derivatives typically involves the cyclization of amides or thioamides. One common method is the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid . The cyclization can be achieved through chlorination or oxidation reactions . Another approach involves the addition of thiocyanate to propargyl amides, followed by cyclization .
Industrial Production Methods: Industrial production of isothiazolone derivatives often employs large-scale batch or continuous processes. The key steps include the preparation of the starting materials, such as 3-mercaptopropionic acid, followed by the ring-closure reaction under controlled conditions. The final product is purified through crystallization or distillation to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Isothiazolone derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert isothiazolones to their corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated isothiazolones.
Scientific Research Applications
Isothiazolone derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial activity of isothiazolone derivative 1 is attributed to its ability to inhibit essential enzymes in microorganisms. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to the inhibition of growth and respiration. This results in the production of free radicals and the destruction of protein thiols, ultimately causing cell death . The rapid inhibition of microbial growth is followed by irreversible cell damage, making it an effective biocide .
Comparison with Similar Compounds
- Methylisothiazolinone
- Chloromethylisothiazolinone
- Benzisothiazolinone
- Octylisothiazolinone
- Dichlorooctylisothiazolinone
- Butylbenzisothiazolinone
Comparison: Isothiazolone derivative 1 shares many properties with other isothiazolinone compounds, such as antimicrobial activity and chemical reactivity. it may differ in terms of its specific applications, stability, and toxicity profile. For example, some derivatives are more effective against certain types of microorganisms or have different environmental impacts . The choice of isothiazolone derivative depends on the specific requirements of the application, such as the desired spectrum of activity, stability, and safety considerations .
Properties
Molecular Formula |
C16H23N5O2S |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-(2-piperidin-1-ylethyl)-[1,2]thiazolo[5,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C16H23N5O2S/c22-15-13-12-17-16(20-8-10-23-11-9-20)18-14(13)24-21(15)7-6-19-4-2-1-3-5-19/h12H,1-11H2 |
InChI Key |
YVQWBBJPPJKQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3=CN=C(N=C3S2)N4CCOCC4 |
Origin of Product |
United States |
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